3-(Cyclobutylmethyl)-4-fluoro-1H-indole
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Overview
Description
3-(Cyclobutylmethyl)-4-fluoro-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a cyclobutylmethyl group and a fluorine atom in the 3 and 4 positions, respectively, makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethyl)-4-fluoro-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.
Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclobutylmethyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylmethyl)-4-fluoro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced indole derivatives
Substitution: Substituted indole derivatives
Scientific Research Applications
3-(Cyclobutylmethyl)-4-fluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Cyclobutylmethyl)-4-fluoro-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclobutylmethyl)-1H-indole: Lacks the fluorine atom at the 4 position.
4-Fluoro-1H-indole: Lacks the cyclobutylmethyl group at the 3 position.
3-(Cyclopropylmethyl)-4-fluoro-1H-indole: Has a cyclopropylmethyl group instead of a cyclobutylmethyl group.
Uniqueness
3-(Cyclobutylmethyl)-4-fluoro-1H-indole is unique due to the combination of the cyclobutylmethyl group and the fluorine atom, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain biological targets, while the cyclobutylmethyl group can influence its overall molecular conformation and reactivity.
Biological Activity
3-(Cyclobutylmethyl)-4-fluoro-1H-indole is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a cyclobutylmethyl substituent at the 3-position and a fluorine atom at the 4-position of the indole ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Component | Description |
---|---|
Indole Core | Bicyclic structure consisting of a benzene and pyrrole ring. |
Cyclobutylmethyl Group | A four-membered ring substituent that may enhance lipophilicity. |
Fluorine Atom | Positioned at the 4-position, potentially increasing metabolic stability. |
Synthesis
The synthesis of this compound typically involves several steps, including the Fischer indolization method, which allows for the efficient formation of indole derivatives from aryl hydrazines and carbonyl compounds. This method is notable for its rapid reaction times and high yields, making it suitable for producing various substituted indoles .
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neurotransmitter Modulation : The compound has shown potential as a ligand for serotonin receptors, implicating its role in modulating neurotransmission and possibly affecting mood disorders .
- Antimicrobial Properties : Some studies have reported that this indole derivative possesses antimicrobial activity against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to serotonin receptors (e.g., 5-HT2A), influencing signaling pathways involved in mood regulation and anxiety.
- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in cancer progression, although specific targets remain to be fully elucidated.
Case Studies and Research Findings
Several studies have investigated the biological activity of related indole compounds, providing insights into the potential effects of this compound:
- Antitumor Studies :
- Neuropharmacological Evaluation :
Properties
IUPAC Name |
3-(cyclobutylmethyl)-4-fluoro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN/c14-11-5-2-6-12-13(11)10(8-15-12)7-9-3-1-4-9/h2,5-6,8-9,15H,1,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPCUDLMHINTER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2=CNC3=C2C(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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